molecular formula C8H8O2 B8374386 4-Hydroxy-2-(2-propynyl)-2-cyclopenten-1-one

4-Hydroxy-2-(2-propynyl)-2-cyclopenten-1-one

Cat. No. B8374386
M. Wt: 136.15 g/mol
InChI Key: QGZRURGVDVUAJB-UHFFFAOYSA-N
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Patent
US04578505

Procedure details

To a solution of 40.2 g (0.295 mole) of the title compound of Example 1 in 800 ml of a 8:1 dioxane/water mixture was added 4 g (0.021 mole) of p-toluenesulfonic acid monohydrate. The reaction mixture was heated at 83° for 36 hours under argon, cooled, and diluted with 500 ml of ethyl acetate. The organic phase was washed once with water and two times each with 5% sodium bicarbonate solution and brine solution. The aqueous washes were combined and extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered, and concentrated. Chromatography of the combined crude materials on silica gel (using 25% ethyl acetate in hexane as eluent) gave 12.45 g of the intermediate compound 4-hydroxy-5-(2-propynyl)-2-cyclopenten-1-one as a viscous oil. Structure assignment was confirmed by the proton nmr spectrum.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=C[CH:3]=1.[O:13]1[CH2:18][CH2:17]OCC1.O>>[OH:13][CH:18]1[CH2:17][C:12](=[O:1])[C:2]([CH2:7][C:6]#[CH:5])=[CH:3]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
800 mL
Type
reactant
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1C=C(C(C1)=O)CC#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.295 mol
AMOUNT: MASS 40.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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